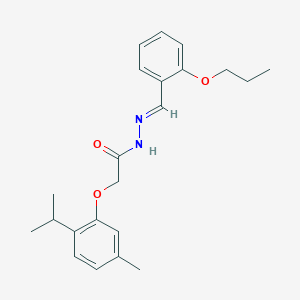

![molecular formula C10H8ClN3O4S B5502450 1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5502450.png)

1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of imidazole derivatives, including compounds similar to 1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole, typically involves multistep synthetic routes that may include nitration, sulfonation, and alkylation reactions. For instance, the use of ionic liquids as reagents for the nitration of aromatic compounds demonstrates the potential for innovative approaches in the synthesis of nitroarenes, which are crucial intermediates in the production of nitroimidazole derivatives (Zolfigol et al., 2012).

Molecular Structure Analysis

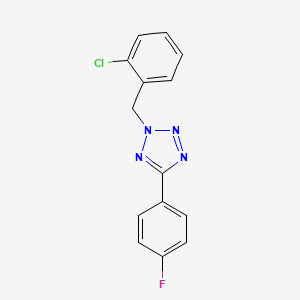

The molecular structure of imidazole derivatives, including this compound, is characterized by the presence of a phenylsulfonyl group connected through a methylene bridge to a substituted nitroimidazole ring. The spatial arrangement and electronic effects of these substituents influence the compound's reactivity and interactions (Crozet et al., 2002).

科学的研究の応用

1. Nitration of Aromatic Compounds

- Application in Nitration : A related compound, 3-Methyl-1-sulfonic acid imidazolium nitrate, has been utilized for the efficient nitration of aromatic compounds. This process involves in situ generation of nitrogen dioxide as a radical on aromatic compounds to produce nitroarenes (Zolfigol et al., 2012).

2. Antibacterial and Antiviral Activities

- Antibacterial and Antiviral Properties : Research on 5-Nitroimidazole derivatives, a group to which this compound belongs, demonstrates their potent anaerobicidal properties and antibacterial activity against various microorganisms (Reysset et al., 1993).

- Synthesis of Antiviral Sulfonamides : The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid, has shown certain anti-tobacco mosaic virus activities (Chen et al., 2010).

3. Organic Synthesis and Catalysis

- Use in Organic Synthesis : The compound is relevant in organic synthesis, as seen in the synthesis of 2-(2-arylethyl)imidazoles and related compounds (Shafiee et al., 1998).

- Catalytic Applications : An imidazole-based zwitterionic-salt has been found effective as an organocatalyst for the synthesis of 5-substituted 1H-tetrazoles by cycloaddition of aryl nitriles (Rahman et al., 2014).

4. Environmental Pollutant Degradation

- Degradation of Environmental Pollutants : Research indicates that laccase isoenzymes can efficiently degrade environmental pollutants like chlorophenols, nitrophenols, and sulfonamide antibiotics, which could include compounds similar to 1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole (Zhuo et al., 2018).

5. Synthesis and Characterization in Chemistry

- Synthesis and Characterization : The synthesis and characterization of various 1-halophenyl-4-nitroimidazoles, which are structurally related to the compound , have been explored to understand their potential as Mycobacterium tuberculosis inhibitors (Jędrysiak & Suwiński, 2008).

Safety and Hazards

特性

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-2-methyl-5-nitroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O4S/c1-7-12-6-10(14(15)16)13(7)19(17,18)9-4-2-8(11)3-5-9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNMVBLZDRPEQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1S(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

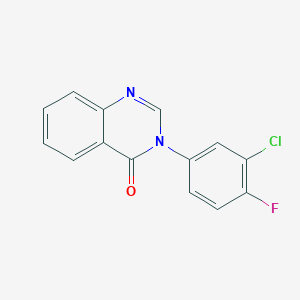

![5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5502373.png)

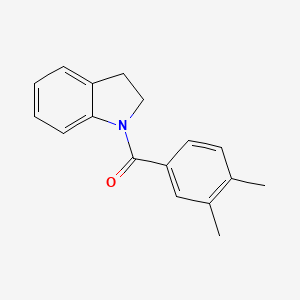

![(4aR*,7aS*)-1-butyryl-4-[3-(3-thienyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5502381.png)

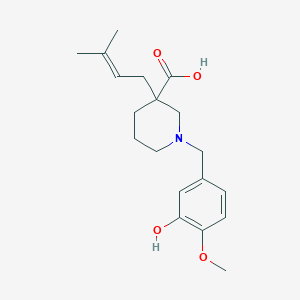

![N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-2-furamide](/img/structure/B5502394.png)

![1-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-3-azepanamine dihydrochloride](/img/structure/B5502401.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5502406.png)

![7-(2-furylmethyl)-3-[2-(4-morpholinyl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B5502419.png)

![N-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502420.png)

![4-{[(4-methoxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5502427.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5502457.png)